molecular formula C7H7Na3O7 B12349053 2-Methylcitric acid trisodium

2-Methylcitric acid trisodium

Cat. No.: B12349053
M. Wt: 272.10 g/mol
InChI Key: HPLKAWNRQOHUKD-UHFFFAOYSA-K
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Description

2-Methylcitric acid trisodium: is a trisodium salt of 2-methylcitric acid, a compound that plays a significant role in the 2-methylcitric acid cycle. This cycle is crucial for the utilization of propionate as a source of carbon and energy in bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcitric acid trisodium can be synthesized by reacting 2-methylcitric acid with sodium hydroxide. The reaction typically involves dissolving 2-methylcitric acid in water and then adding sodium hydroxide to form the trisodium salt. The reaction conditions usually require a controlled temperature and pH to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors where 2-methylcitric acid is reacted with sodium hydroxide under controlled conditions. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcitric acid trisodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to form simpler molecules.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

2-Methylcitric acid trisodium exerts its effects by participating in the 2-methylcitric acid cycle. This cycle involves the conversion of propionate to pyruvate, which is then utilized in various metabolic pathways. The compound acts as an inhibitor of glutamate dehydrogenase activity, affecting mitochondrial energy homeostasis. It also induces permeability transition in mitochondria, leading to changes in mitochondrial membrane potential and swelling .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the 2-methylcitric acid cycle and its diagnostic significance in metabolic diseases. Its ability to inhibit glutamate dehydrogenase and induce mitochondrial permeability transition sets it apart from other similar compounds .

Properties

Molecular Formula

C7H7Na3O7

Molecular Weight

272.10 g/mol

IUPAC Name

trisodium;2-hydroxybutane-1,2,3-tricarboxylate

InChI

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3

InChI Key

HPLKAWNRQOHUKD-UHFFFAOYSA-K

Canonical SMILES

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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